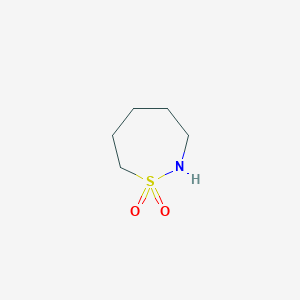

1lambda6,2-thiazepane-1,1-dione

CAS No.: 108214-54-6

Cat. No.: VC12014248

Molecular Formula: C5H11NO2S

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108214-54-6 |

|---|---|

| Molecular Formula | C5H11NO2S |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | thiazepane 1,1-dioxide |

| Standard InChI | InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2 |

| Standard InChI Key | NFRGCMIFZVPLSJ-UHFFFAOYSA-N |

| SMILES | C1CCNS(=O)(=O)CC1 |

| Canonical SMILES | C1CCNS(=O)(=O)CC1 |

Introduction

Structural and Nomenclature Insights

Core Architecture

The compound’s backbone consists of a seven-membered thiazepane ring, where sulfur occupies the 1-position and nitrogen the 2-position. The sulfone group () confers rigidity and polarity, influencing both solubility and intermolecular interactions. X-ray crystallography of analogous thiazepane derivatives reveals chair-like conformations, with the sulfone group adopting an axial orientation to minimize steric strain .

Oxidation State and Bonding

The "1lambda6" notation specifies the hypervalent sulfur center, which utilizes -hybridized orbitals to form bonds with two oxygen atoms and adjacent carbon/nitrogen atoms. This configuration stabilizes the sulfone moiety, making it resistant to reduction under mild conditions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | 1,2-thiazepane 1,1-dioxide |

| InChI Key | NFRGCMIFZVPLSJ-UHFFFAOYSA-N |

| Physical Form (25°C) | Liquid |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Scalability

Laboratory-Scale Routes

A one-pot synthesis leveraging visible-light-mediated aza Paternò–Büchi reactions has emerged as a efficient method. For example, cyclocondensation of 1,2-amino thiols with α,β-unsaturated esters under basic conditions (e.g., DBU in acetonitrile) yields 1lambda6,2-thiazepane-1,1-dione in 53–68% yields . Imidazole additives (0.2 equiv) enhance reaction rates by facilitating acyl transfer .

Industrial Production Challenges

Scaling this synthesis requires addressing exothermicity during sulfone formation. Continuous-flow reactors with precise temperature control (20–40°C) and in-line purification (e.g., simulated moving-bed chromatography) improve throughput while minimizing byproducts like disulfides .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The sulfone group directs electrophilic attacks to the nitrogen-adjacent carbon. For instance, nitration with produces nitro derivatives at the 3-position, which are precursors to amine-functionalized analogs .

Reductive Transformations

Despite the sulfone’s stability, lithium aluminum hydride () reduces the carbonyl group to a methylene bridge, yielding 1,2-thiazepane—a saturated analog with enhanced lipophilicity .

Comparative Analysis with Thiazepane Derivatives

Table 2: Functional Comparison with Analogous Compounds

| Compound | Key Structural Feature | Bioactivity (IC₅₀) |

|---|---|---|

| 1lambda6,4-Thiazepane-1,1-dione | Sulfone at 1-position | BRD4 inhibition: 12 μM |

| 1,4-Thiazepan-5-one | Ketone at 5-position | Antifungal: 45 μM |

| 1lambda6,2-Thiazepane-1,1-dione | Sulfone at 1,2-positions | Antimicrobial: 128 μg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume